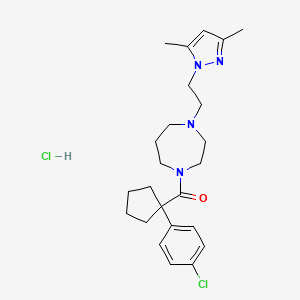
(1-(4-Chlorphenyl)cyclopentyl)(4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)methanonhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazolyl group could potentially be introduced via a condensation reaction with a suitable diketone .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The diazepan ring, for example, is a seven-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For instance, the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the chlorophenyl group could potentially increase the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
- Insbesondere wurde Verbindung 5i als fluoreszierende Sonde für Metallionen eingesetzt und zeigte eine ausgezeichnete Selektivität für den Nachweis von Silberionen (Ag+) .
- Pyrazol-haltige Verbindungen, einschließlich Derivate dieser Verbindung, haben potente antileishmaniale und antimalaria-Aktivitäten gezeigt. Forscher haben Hydrazin-gekoppelte Pyrazole synthetisiert und ihre Strukturen mittels Elementarmikroanalyse, FTIR und 1H-NMR-Techniken verifiziert .
- Ein neu synthetisiertes Pyrazolinderivat, 4-(3-(4-Bromphenyl)-5-(2,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzolsulfonamid (bezeichnet als B4), wurde auf sein neurotoxisches Potenzial untersucht. Forscher untersuchten seine Auswirkungen auf die Acetylcholinesterase (AChE)-Aktivität und die Malondialdehyd (MDA)-Spiegel im Gehirn von Alevinen. Verhaltensmerkmale und Schwimmvermögen wurden ebenfalls bewertet .
- Triarylpyrazolinverbindungen, einschließlich derer, die von dieser Verbindung abgeleitet sind, besitzen ausgezeichnete Fluoreszenzeigenschaften, was sie für die Verwendung als organische nichtlineare optische Materialien geeignet macht. Diese Materialien finden Anwendung in der Lasertechnologie und anderen High-Tech-Bereichen .
- Pyrazolinderivate wurden auf ihre medizinischen Eigenschaften untersucht. Sie wurden in bestimmten Antidepressiva, Antihypertensiva und Antiarrhythmika eingesetzt. Darüber hinaus zeigen sie antibakterielle, anticancerogene, antikonvulsive, antidepressive und entzündungshemmende Aktivitäten .
- Triarylpyrazolinverbindungen wurden als fluoreszierende Weißmacher in der Textilindustrie eingesetzt. Ihre Fähigkeit, die Helligkeit von Textilien zu erhöhen, macht sie für die Stoffveredelung wertvoll .
Fluoreszierende Sonden und Sensoren
Antileishmaniale und Antimalaria-Aktivitäten
Neurotoxizitätsforschung
Organische nichtlineare optische Materialien
Medizinische Anwendungen
Textilindustrie
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33ClN4O.ClH/c1-19-18-20(2)29(26-19)17-15-27-12-5-13-28(16-14-27)23(30)24(10-3-4-11-24)21-6-8-22(25)9-7-21;/h6-9,18H,3-5,10-17H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOYLCVINSZIDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCN(CC2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile](/img/structure/B2402310.png)
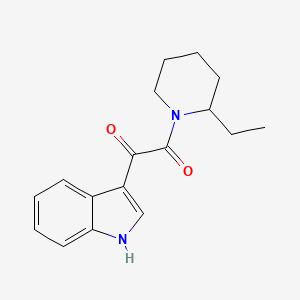
![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}benzamide](/img/structure/B2402313.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2402315.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide](/img/structure/B2402316.png)

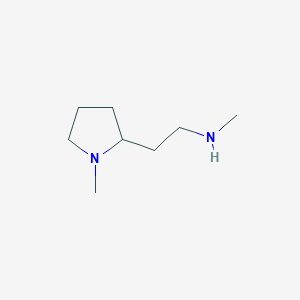
![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402321.png)
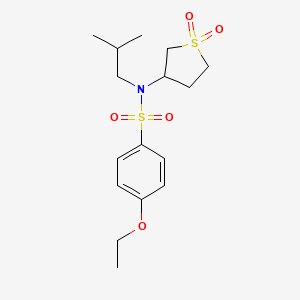
![(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2402326.png)
![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2402327.png)
![Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2402328.png)
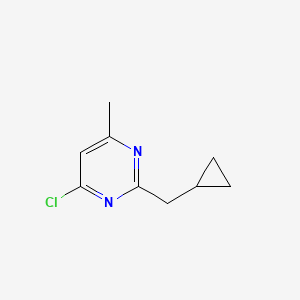
![Cis-Tetrahydro-Pyrrolo[3,4-B]Pyridine-1,4A,6-Tricarboxylic Acid 6-Benzyl Ester 1-Tert-Butyl Ester 4A-Ethyl Ester](/img/structure/B2402331.png)
